Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Polymer stabilization Volatility Thermal processing

Procure this high-MW hindered phenolic antioxidant (Irganox 1076) for superior polyolefin stabilization up to 320°C with minimal volatilization vs BHT. Octadecyl ester chain ensures low migration and extraction resistance. FDA FCN-listed and EU 10/2011 compliant for food contact applications. Distinct pyrolysis profile (20.76 wt.% olefins) supports recyclate quality assessment. Non-discoloring, high transmittance (>97% at 425nm) for transparent films and medical devices.

Molecular Formula C35H62O3
Molecular Weight 530.9 g/mol
CAS No. 2082-79-3
Cat. No. B107695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
CAS2082-79-3
Synonyms3,5-Di-tert-butyl-4-hydroxy-hydrocinnamic Acid Octadecyl Ester;  2,6-Di-tert-butyl-4-(octadecanoxycarbonylethyl)phenol;  2,6-Di-tert-butyl-4-[[(octadecyloxy)carbonyl]ethyl]phenol;  3,5-Di-tert-butyl-4-hydroxyphenylpropionic Acid Octadecyl Ester;  3-(3,5-
Molecular FormulaC35H62O3
Molecular Weight530.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3
InChIKeySSDSCDGVMJFTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3): Core Identity and Industrial Procurement Relevance


Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3), widely recognized by trade names such as Irganox 1076 and Antioxidant 1076, is a high-molecular-weight hindered phenolic primary antioxidant [1]. It functions as a radical scavenger to interrupt oxidative chain reactions in organic substrates . Characterized by a melting point of 50–52 °C, a molecular weight of approximately 531 g/mol, and a long octadecyl ester side chain, it exhibits low volatility and high resistance to extraction . These properties underpin its widespread application in polyolefins, engineering plastics, elastomers, adhesives, and food contact materials [2].

Why Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3) Cannot Be Simply Replaced by In-Class Analogs


Although other hindered phenolic antioxidants share a common mechanism of radical scavenging, molecular architecture dictates critical differences in volatility, migration kinetics, thermal decomposition behavior, and color stability [1]. For instance, the octadecyl ester chain of this compound imparts substantially lower volatility compared to smaller phenolics like BHT, directly affecting process retention and long-term protection [2]. Moreover, its decomposition fingerprint under thermal stress differs from that of multifunctional analogs like Irganox 1010, influencing the composition of recyclate streams and potential contaminant profiles [3]. Therefore, substituting one hindered phenol for another without performance validation can compromise material integrity, regulatory compliance, and end-product quality.

Quantitative Differentiation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3) Against Comparators: Procurement-Relevant Evidence


Volatility Reduction Relative to Butylated Hydroxytoluene (BHT) During Thermal Processing

The compound exhibits significantly reduced volatility compared to the common phenolic antioxidant butylated hydroxytoluene (BHT) [1]. This differential is attributed to its substantially higher molecular weight (∼531 g/mol) and long octadecyl ester side chain, which limits evaporation during high-temperature polymer processing [2].

Polymer stabilization Volatility Thermal processing

Decomposition Product Profile vs. Irganox 1010 and BHT During Pyrolysis

During pyrolysis, this compound (Irganox 1076) yields 20.76 wt.% olefins, compared to 23.25 wt.% for Irganox 1010 and a different major product class (ketones at 6.68 wt.%) for BHT [1]. The distinct decomposition fingerprint affects the composition of recycled polymer streams.

Pyrolysis Decomposition Recycling GC×GC

Isoprene Skeleton Retention During Rubber Pyrolysis vs. Irganox 1010

In low-temperature (300 °C) co-pyrolysis of polyisoprene rubber, treatment with this compound (AO-1076) retained 47% of the isoprene skeleton, compared to 50% for Irganox 1010 (AO-1010) and 34% for untreated rubber [1]. Both antioxidants substantially improved structural preservation over the untreated baseline.

Rubber recycling Pyrolysis Isoprene recovery Thermal stability

Migration Kinetics in Food Contact Applications: Diffusion Coefficients in LDPE

The diffusion coefficient of this compound (I-1076) in LDPE films was measured between 1.95 × 10⁻¹³ m²/s and 2.0 × 10⁻¹³ m²/s at 40 °C for thicker films, decreasing to 1.0 × 10⁻¹⁴ m²/s for thinner films due to crystallinity differences [1]. These values characterize its mass transfer behavior relevant to food contact compliance.

Food contact Migration Diffusion LDPE

Color Stability: Non-Discoloring Profile vs. Hydroxylamine and Natural Phenolics

This hindered phenolic antioxidant is characterized as non-discoloring and stable to light, with light transmittance specifications of ≥97% at 425 nm and ≥98% at 500 nm . In contrast, hydroxylamine antioxidants can over-oxidize to form highly colored quinones , and many biogenic phenolics (e.g., α-tocopherol, quercetin, curcumin) are known to cause discoloration [1].

Color stability Discoloration Polyolefins Aesthetics

Targeted Application Scenarios for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3) Based on Verified Performance Advantages


High-Temperature Polyolefin Processing Requiring Minimal Additive Loss

In extrusion and injection molding of polyethylene and polypropylene at temperatures up to 320 °C, this compound's low volatility ensures it remains in the polymer matrix rather than volatilizing [1]. This directly addresses the limitation of BHT, which exhibits significant evaporative loss under similar conditions [2]. Formulators can achieve consistent long-term thermal stability without over-formulation.

Food Contact Packaging Requiring Regulatory Clearance and Low Migration

The compound is authorized for use in plastic food contact materials under EU Regulation 10/2011/EU and has undergone a post-market safety re-evaluation by the USFDA, establishing a margin of exposure of ∼850 based on a NOAEL of 64 mg/kg-bw/d [1]. Its diffusion coefficients in LDPE (1.95–2.0 × 10⁻¹³ m²/s at 40 °C) enable predictive compliance with specific migration limits [2]. This makes it a preferred choice for polyolefin food packaging over analogs lacking similar regulatory pedigree or migration data.

Mechanical Recycling of Polyolefins with Predictable Decomposition Behavior

For post-consumer plastic waste streams intended for mechanical or chemical recycling, the compound yields 20.76 wt.% olefins during pyrolysis, a fingerprint distinct from Irganox 1010 (23.25 wt.%) and BHT (ketones at 6.68 wt.%) [1]. This predictable decomposition profile aids in assessing recyclate purity and potential contaminant carryover, informing material selection for circular economy initiatives.

Aesthetically Demanding Applications Requiring Color Retention

In transparent polyolefin films, white goods, and medical devices where discoloration is unacceptable, the compound's non-discoloring nature and high light transmittance (≥97% at 425 nm) [1] provide a critical advantage over alternative stabilizers prone to chromophore formation, such as hydroxylamine antioxidants [2] or naturally derived phenolics [3].

Technical Documentation Hub

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